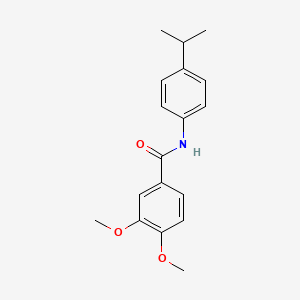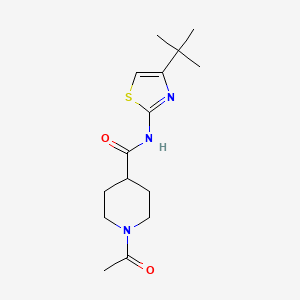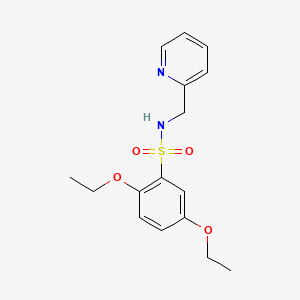![molecular formula C19H20N2O2 B5781338 N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide, also known as IPABH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPABH is a hydrazone derivative of benzohydrazide, and it has a molecular formula of C20H20N2O2.
作用機序
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. The formation of this complex results in the activation of various cellular pathways, leading to the observed biological activities of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide.
Biochemical and Physiological Effects:
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. In addition, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has also been shown to inhibit the growth and proliferation of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide in lab experiments is its versatility. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide can be easily synthesized and modified to suit various experimental needs. However, one of the limitations of using N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is its potential toxicity. N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the scientific research of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide. One direction is the further exploration of its antitumor, antibacterial, and antifungal activities. Another direction is the development of new fluorescent probes based on N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide for detecting the presence of metal ions in biological samples. Additionally, the use of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide as a building block for the synthesis of functional materials in nanotechnology is an area of active research. Overall, the potential applications of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide in various scientific research fields make it a promising compound for future studies.
合成法
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide involves the reaction of 4-isopropylcinnamaldehyde and benzohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting precipitate is filtered and purified through recrystallization. The purity of the synthesized N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and nanotechnology. In medicinal chemistry, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been studied for its antitumor, antibacterial, and antifungal activities. In biochemistry, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been used as a fluorescent probe for detecting the presence of metal ions in biological samples. In nanotechnology, N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
特性
IUPAC Name |
N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(22)20-21-19(23)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,20,22)(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXQZAHHRGCRN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)




![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)